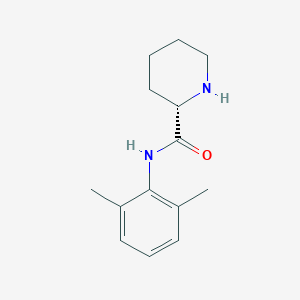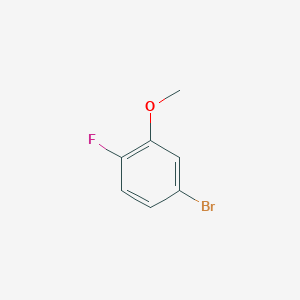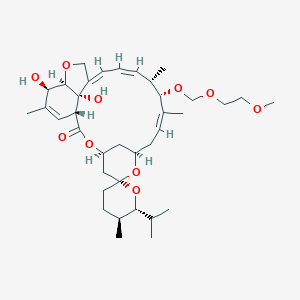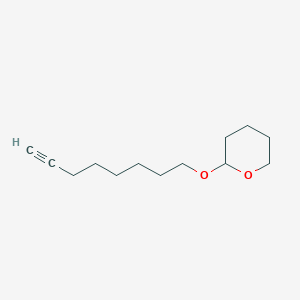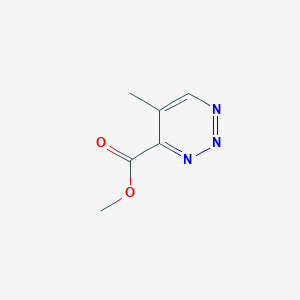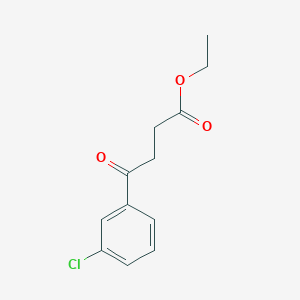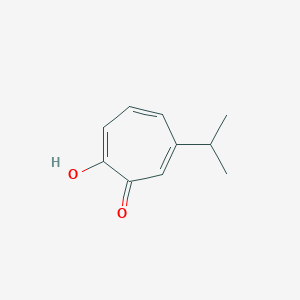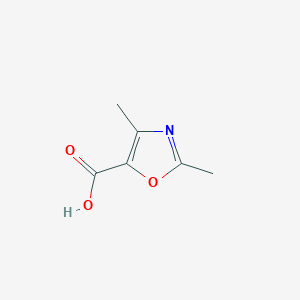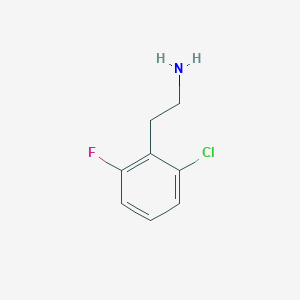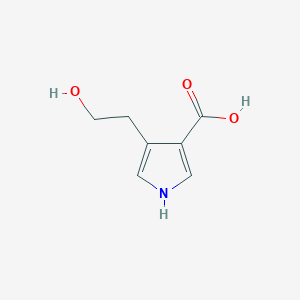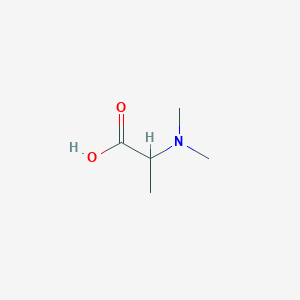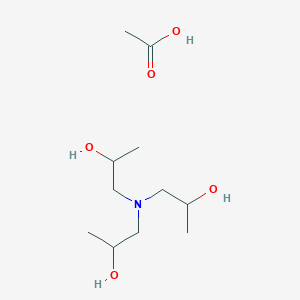
2-Propanol, 1,1',1''-nitrilotris-, acetate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1',1''-nitrilotris-, acetate (1:1), also known as tris-acetate or TAE buffer, is a commonly used buffer solution in molecular biology experiments. It is used to maintain a stable pH environment for DNA and RNA electrophoresis, gel preparation, and DNA extraction. TAE buffer is a mixture of three components: tris base, acetic acid, and EDTA.
Wirkmechanismus
TAE buffer works by maintaining a stable pH environment for DNA and RNA molecules. Tris base acts as a buffering agent, maintaining the pH of the solution in the desired range. Acetic acid is used to adjust the pH of the solution to the desired value. EDTA is added to the solution to chelate metal ions, which can interfere with DNA and RNA electrophoresis.
Biochemische Und Physiologische Effekte
TAE buffer does not have any significant biochemical or physiological effects on living organisms. It is used only in vitro for molecular biology experiments.
Vorteile Und Einschränkungen Für Laborexperimente
TAE buffer has several advantages for lab experiments. It is easy to prepare and has a stable pH range. It is also compatible with most DNA and RNA molecules, making it a versatile buffer solution. However, TAE buffer has some limitations. It cannot be used with certain enzymes, such as restriction enzymes, which require magnesium ions for their activity. TAE buffer also has a relatively low buffering capacity, making it unsuitable for experiments that require a high buffering capacity.
Zukünftige Richtungen
There are several future directions for TAE buffer research. One area of research is the development of new buffer solutions with higher buffering capacity and compatibility with a wider range of enzymes. Another area of research is the optimization of TAE buffer for specific applications, such as DNA sequencing or PCR. Finally, there is a need for research on the environmental impact of TAE buffer, as it is commonly used in large quantities in molecular biology experiments.
Synthesemethoden
The synthesis of TAE buffer involves the mixing of three components: tris base, acetic acid, and EDTA. Tris base is dissolved in distilled water, and the pH is adjusted to the desired value using acetic acid. EDTA is then added to the solution to chelate metal ions, which can interfere with DNA and RNA electrophoresis. The final solution is sterilized by autoclaving or filtration.
Wissenschaftliche Forschungsanwendungen
TAE buffer is widely used in molecular biology experiments, including DNA and RNA electrophoresis, gel preparation, and DNA extraction. It is used to maintain a stable pH environment, which is crucial for the separation and analysis of nucleic acids. TAE buffer is also used in PCR (polymerase chain reaction) and DNA sequencing experiments.
Eigenschaften
CAS-Nummer |
148691-66-1 |
|---|---|
Produktname |
2-Propanol, 1,1',1''-nitrilotris-, acetate (1:1) |
Molekularformel |
C11H25NO5 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C2H4O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;1-2(3)4/h7-9,11-13H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
QPKRVXWEESSPSG-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.CC(=O)O |
Kanonische SMILES |
CC(CN(CC(C)O)CC(C)O)O.CC(=O)O |
Andere CAS-Nummern |
148691-66-1 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



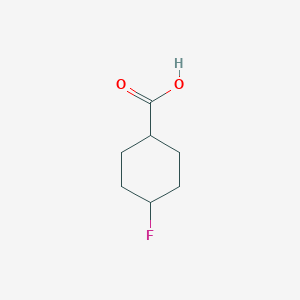
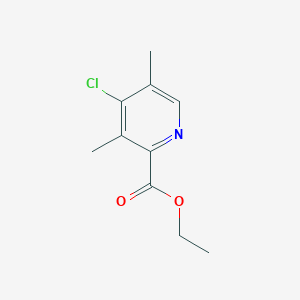
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
